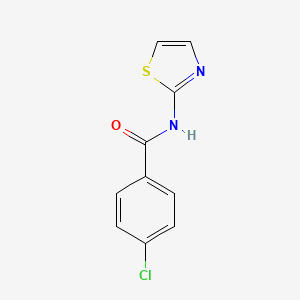

4-Chloro-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLPORHMVWQTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000314 | |

| Record name | 4-Chloro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79146-99-9 | |

| Record name | NSC118981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-CHLORO-N-(2-THIAZOLYL)-BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 4 Chloro N 1,3 Thiazol 2 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Chloro-N-(1,3-thiazol-2-yl)benzamide derivatives, both ¹H and ¹³C NMR analyses provide critical data on the connectivity and chemical environment of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the analysis of this compound derivatives, specific signals corresponding to the protons on the chlorophenyl ring, the thiazole (B1198619) ring, and the amide N-H group are expected.

The protons on the 4-chlorophenyl group typically appear as a set of doublets in the aromatic region of the spectrum (approximately 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons on the thiazole ring would also exhibit distinct chemical shifts. The amide proton (N-H) is often observed as a broad singlet at a downfield chemical shift (typically >10 ppm), the position of which can be sensitive to solvent and concentration. For instance, in related thiazole derivatives, the disappearance of an aldehydic proton signal and the appearance of a new imine proton confirm the formation of specific linkages. Similarly, studies on complex thiadiazole benzamides have identified distinct NH proton signals, including singlets and doublets, in the 9.5-9.8 ppm and 8.1 ppm regions, respectively. mdpi.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | 10.0 - 12.5 | Broad Singlet |

| Aromatic (C₆H₄) | 7.5 - 8.0 | Doublet |

| Aromatic (C₆H₄) | 7.4 - 7.6 | Doublet |

| Thiazole (H-4) | 7.0 - 7.5 | Doublet |

Note: The exact chemical shifts and coupling constants depend on the specific derivative and the solvent used for analysis.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound derivatives, this analysis is crucial for confirming the presence of all constituent carbons, from the carbonyl group of the amide to the individual carbons of the aromatic and heterocyclic rings.

The amide carbonyl carbon (C=O) is typically observed far downfield, often in the range of 160-170 ppm. The carbons of the thiazole ring have characteristic shifts, with the C2 carbon (to which the nitrogen of the amide is attached) being particularly deshielded. The carbons of the 4-chlorophenyl ring will show four distinct signals due to symmetry. The carbon atom bonded to the chlorine atom (C-Cl) shows a characteristic chemical shift, as does the carbon attached to the amide group. The structure of newly obtained derivatives of similar heterocyclic systems has been reliably confirmed using ¹³C NMR spectroscopy data. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | 160 - 170 |

| Thiazole (C2) | 155 - 165 |

| Thiazole (C4) | 135 - 145 |

| Thiazole (C5) | 110 - 120 |

| Aromatic (C-Cl) | 135 - 140 |

| Aromatic (C-C=O) | 130 - 135 |

Note: The exact chemical shifts depend on the specific derivative and the solvent used for analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will display characteristic absorption bands corresponding to the vibrations of its key structural components.

The most prominent bands include the N-H stretch of the secondary amide, typically appearing as a sharp peak in the 3200-3400 cm⁻¹ region. The amide C=O stretching vibration gives rise to a strong, sharp absorption band, usually found between 1650 and 1680 cm⁻¹. Other significant vibrations include C-N stretching, C-Cl stretching, and the characteristic aromatic and heterocyclic C=C and C-H bending and stretching frequencies.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Amide C=O | Stretch | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Thiazole Ring | Stretch | 1400 - 1500 | Medium |

| Amide C-N | Stretch | 1200 - 1300 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of the compound, confirm its molecular formula, and gain structural insights from its fragmentation patterns.

For a compound like this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₀H₇ClN₂OS). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the (M+2)⁺ peak is approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis can reveal the loss of characteristic neutral fragments, such as the chlorobenzoyl or thiazolyl moieties, further corroborating the proposed structure.

Table 4: Molecular Formula and Exact Mass of Example Derivatives

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₁₀H₇ClN₂OS | 238.9968 |

| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | C₁₀H₆Cl₂N₂OS | 272.9578 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives such as 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide have provided detailed crystallographic data. nih.govresearchgate.net This compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The analysis revealed that the molecule is not planar; the dihedral angle between the phenyl ring and the amide group plane is 8.6 (1)°, while the thiazole ring is significantly twisted relative to the amide plane by 68.71 (5)°. nih.govresearchgate.net In the crystal lattice, molecules are linked into dimeric arrangements through intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net Furthermore, π–π interactions between neighboring thiazole and phenyl rings, with a centroid-centroid distance of 3.5905 Å, contribute to the stability of the crystal packing. nih.govresearchgate.net Similarly, detailed synchrotron X-ray diffraction studies on related N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide structures also reveal key dihedral angles and intramolecular N—H⋯O hydrogen bonds. researchgate.net

Table 5: Crystallographic Data for 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆Cl₂N₂OS | nih.gov |

| Molecular Weight (Mr) | 273.13 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 14.054 (3) | nih.gov |

| b (Å) | 13.063 (3) | nih.gov |

| c (Å) | 6.2880 (14) | nih.gov |

| β (°) | 101.578 (3) | nih.gov |

| Volume (V) (ų) | 1130.8 (4) | nih.gov |

Elemental Composition Analysis for Purity and Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for compound purity and provides strong evidence for the assigned formula. For novel synthesized compounds, a close correlation between the found and calculated values (typically within ±0.4%) is required to validate the structure. This technique has been utilized to confirm the composition of various new thiazole and thiadiazole derivatives. mdpi.com

Table 6: Theoretical Elemental Composition for C₁₀H₇ClN₂OS

| Element | Symbol | Mass Percentage (%) |

|---|---|---|

| Carbon | C | 50.32 |

| Hydrogen | H | 2.96 |

| Chlorine | Cl | 14.85 |

| Nitrogen | N | 11.74 |

| Oxygen | O | 6.70 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide |

| 4-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide |

Biological Activity Profiling of 4 Chloro N 1,3 Thiazol 2 Yl Benzamide Derivatives

Enzyme Inhibition Studies

Research into 4-Chloro-N-(1,3-thiazol-2-yl)benzamide derivatives has revealed a broad spectrum of enzyme-modulating capabilities. The unique structural combination of a substituted benzamide (B126) and a thiazole (B1198619) ring allows for specific interactions within the active or allosteric sites of various enzymes, leading to either activation or inhibition of their catalytic functions.

Glucokinase (GK) Activation and Inhibition

Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. researchgate.net Small molecule glucokinase activators (GKAs) that bind to an allosteric site of the enzyme are promising as antidiabetic agents. nih.gov The N-aminothiazol-2-yl amide moiety is a common feature in many reported GKAs, as it interacts strongly with the enzyme to promote activation. mdpi.com

Table 1: Glucokinase Activity of Selected Benzamide Derivatives This table is representative of the types of derivatives studied. Specific activity values (e.g., EC50) are often proprietary or found within detailed supplementary data of cited literature.

| Compound Class | Modification | Target Activity | Reference |

|---|---|---|---|

| N-(1,3-thiazol-2-yl)benzamide | 3,5-disubstitution on benzamide ring | Glucokinase Activation | mdpi.com |

| N-benzothiazol-2-yl benzamide | Various substitutions | Glucokinase Activation | biotech-asia.org |

| Diazole-benzamide derivatives | Thiazole ring incorporation | Glucokinase Activation | researchgate.net |

Urease Enzyme Inhibition

Urease, a nickel-containing metalloenzyme, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a key strategy for treating infections caused by these organisms. nih.gov A series of novel N-(1,3-thiazol-2-yl)benzamide derivatives linked to oxadiazole scaffolds have been synthesized and evaluated for their in vitro urease inhibitory potential. semanticscholar.org

Many of these synthesized compounds demonstrated significant inhibitory activity against the urease enzyme. semanticscholar.org Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the enzyme's active site. For instance, compound 7h from one study showed a strong binding energy of -8.40 kcal/mol, indicating a stable interaction with the active region of the urease enzyme. semanticscholar.org The structure-activity relationship (SAR) studies suggest that the specific substitutions on the benzamide and thiazole rings are crucial for potent inhibition. These findings position thiazolylbenzamide derivatives as promising templates for designing new urease inhibitors. semanticscholar.orgnih.gov

Table 2: Urease Inhibition by N-(1,3-thiazol-2-yl)benzamide Derivatives Data extracted from studies on bi-heterocyclic benzamides.

| Compound | IC50 (µM) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 7h (example from study) | Good inhibitory potential | -8.40 | semanticscholar.org |

| Other derivatives | Varied | Not specified | semanticscholar.org |

Carbonic Anhydrase (CA) Inhibition, particularly CA IX

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in crucial physiological processes. nih.gov The tumor-associated isoform, CA IX, is overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and invasion. usda.gov Consequently, selective inhibition of CA IX is a validated strategy for anticancer drug development. usda.gov

Thiazole-substituted benzenesulfonamides have been designed and evaluated as inhibitors of various human CA isoforms. patsnap.com Several of these compounds have shown high affinity and selectivity for CA IX. patsnap.com For instance, a series of aryl thiazolone-benzenesulfonamides were synthesized and showed potent CA IX inhibitory effects. usda.gov Molecular modeling studies confirmed that these compounds bind favorably within the active site of CA IX. usda.gov The intrinsic affinities of some thiazole-based inhibitors for CA IX have been reported to reach the picomolar range (30 pM), highlighting their potency. patsnap.com

Table 3: Inhibition of Carbonic Anhydrase (CA) Isoforms by Thiazole Derivatives Data is representative of thiazole-benzenesulfonamide class of compounds.

| Compound Class | Target Isoform | Activity/Affinity | Reference |

|---|---|---|---|

| Thiazolylbenzenesulfonamides | CA IX | Intrinsic affinities reaching 30 pM | patsnap.com |

| Aryl thiazolone-benzenesulfonamides | CA IX | Significant inhibitory effect | usda.gov |

| Thiazol-(2(3H)-ylideneamino)benzenesulfonamide | hCA I | IC50: 113 - 395.8 nM | researchgate.net |

| Thiazol-(2(3H)-ylideneamino)benzenesulfonamide | hCA II | IC50: 91.9 - 516 nM | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest for treating hyperpigmentation disorders and are used in cosmetics for skin whitening. A unique series of N-arylated 4-yl-benzamides featuring a bi-heterocyclic thiazole-triazole core has been synthesized and shown to be potent inhibitors of mushroom tyrosinase.

In one study, the synthesized hybrid molecules were evaluated in vitro, demonstrating strong inhibitory activity relative to the standard inhibitor, kojic acid. Kinetic studies revealed that a representative compound, 9c , acted as a non-competitive inhibitor, suggesting it binds to a site distinct from the substrate-binding site, forming an enzyme-inhibitor complex. Other studies on benzothiazole (B30560) derivatives have also identified potent tyrosinase inhibitors, with some compounds showing IC50 values as low as 0.2 µM, significantly more potent than kojic acid. The structure-activity relationship indicates that the nature and position of substituents on the phenyl ring are critical for inhibitory efficacy.

Table 4: Tyrosinase Inhibition by Thiazole-Benzamide and Related Derivatives

| Compound Class | IC50 Value | Mechanism | Reference |

|---|---|---|---|

| N-arylated 4-yl-benzamides (thiazole-triazole core) | Potent relative to standard | Non-competitive (for compound 9c) | |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 µM | Competitive | |

| (Z)-2-(substituted benzylidene)benzimidazothiazolones | 3.05 - 5.00 µM | Competitive |

Pyruvate:ferredoxin Oxidoreductase (PFOR) Inhibition

Pyruvate:ferredoxin oxidoreductase (PFOR) is an essential enzyme in the central metabolism of anaerobic bacteria and parasites. It catalyzes the oxidative decarboxylation of pyruvate, a critical step for energy production in these organisms, making it an attractive target for antimicrobial agents.

The drug nitazoxanide, a nitrothiazole benzamide derivative, is a known inhibitor of PFOR. Research has shown that the amide anion formed by the conjugation between the benzene (B151609) and thiazole rings is considered to be the moiety that directly inhibits the PFOR enzyme. patsnap.com A derivative, N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, was synthesized based on the structure of nitazoxanide, with the expectation of similar PFOR inhibitory activity. patsnap.com Amixicile, another amino-nitrothiazole derivative, was developed as a specific PFOR inhibitor and has shown efficacy against Clostridium difficile. The mechanism of action involves the inactivation of the PFOR catalytic cycle by deprotonating the thiamine (B1217682) pyrophosphate (TPP) cofactor.

Deoxyribonucleic Acid Prenyltransferase (DprE1) Inhibition in Mycobacteria

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. This makes DprE1 a vulnerable and validated target for the development of novel antitubercular agents against Mycobacterium tuberculosis.

A structure-based drug discovery approach has led to the development of benzothiazolylpyrimidine-5-carboxamides as potent DprE1 inhibitors. These compounds, which contain a thiazole moiety linked to a carboxamide, have demonstrated significant activity against M. tuberculosis. DprE1 inhibitors can be classified as covalent or non-covalent. Covalent inhibitors often contain a nitro group that, after being reduced by the enzyme's FAD cofactor, forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition. Several dinitrobenzamide derivatives have been explored as covalent DprE1 inhibitors. Pharmacokinetic studies of selective benzothiazolylpyrimidine-5-carboxamides have shown good oral bioavailability, making them promising leads for further development.

Table 5: DprE1 Inhibition by Benzothiazole Derivatives Activity is typically reported as Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Benzothiazolylpyrimidine-5-carboxamides | Mycobacterium tuberculosis (H37Rv) | Potentially active with MICs identified for lead compounds (e.g., 7a, 7o). | |

| Dinitrobenzamides (DNBs) | Mycobacterium tuberculosis | Act as covalent inhibitors of DprE1. | |

| N-alkyl nitrobenzamides | Mycobacterium tuberculosis | Active derivatives showed MICs as low as 16 ng/mL. |

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a key target in cancer therapy due to its role in cell proliferation, survival, and metastasis. While direct studies on this compound are not extensively documented in the available literature, research into related structures provides valuable insights. A study focused on designing and synthesizing novel c-Met inhibitors explored a series of thiazole and thiadiazole carboxamide derivatives. nih.gov Through structural optimization, this research identified potent inhibitors of the c-Met kinase. nih.gov One of the most promising compounds from this study demonstrated significant inhibitory activity in both biochemical and cellular assays, and also showed efficacy against various c-Met mutants. nih.gov

Furthermore, other heterocyclic systems containing triazolothiadiazole scaffolds, which share some structural similarities, have been identified as potential c-Met kinase inhibitors. dmed.org.ua These findings suggest that the broader chemical scaffold of this compound is relevant to the development of c-Met inhibitors. However, specific enzymatic inhibition data for this compound itself is not detailed in the reviewed literature.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. The therapeutic potential of thiazole-containing compounds as COX inhibitors has been an area of active investigation. Research has shown that the introduction of chloro-substituents on the benzene ring of thiazole derivatives can enhance their inhibitory activity against lipoxygenase (LOX), a related enzyme in the inflammatory pathway. nih.gov

Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have identified these compounds as potential inhibitors of both COX and LOX pathways. frontiersin.org Similarly, other research on new thiadiazole-linked pyrazole (B372694) benzene sulphonamides has explored their activity as cyclooxygenase inhibitors. orientjchem.org While these studies establish the anti-inflammatory potential of the broader class of thiazole and benzamide derivatives, specific IC50 values and detailed inhibitory profiles for this compound against COX-1 and COX-2 are not available in the cited sources.

Selective Antagonism of Zinc-Activated Channel (ZAC)

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels. Research has successfully identified N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists for this channel. frontiersin.org A compound library screening first identified a novel ZAC antagonist, leading to the functional characterization of 61 analogues to understand their structural determinants for activity. frontiersin.orgnih.gov

Within this class of compounds, several analogues demonstrated potent ZAC inhibition with IC50 values in the low micromolar range (1-3 μM). nanobioletters.com One notable analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective and potent antagonist of ZAC. nih.govnanobioletters.com Functional studies revealed that TTFB acts as a negative allosteric modulator, targeting the transmembrane and/or intracellular domains of the receptor. frontiersin.orgnih.gov This antagonism is largely non-competitive in nature. frontiersin.orgnih.gov Importantly, these N-(thiazol-2-yl)-benzamide analogues, including TTFB, showed high selectivity for ZAC, with no significant activity at other related receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at concentrations up to 30 μM. nih.govnanobioletters.com This discovery positions these compounds as valuable pharmacological tools for studying the physiological functions of the ZAC. nih.gov

Antimicrobial Activity Research

The thiazole and benzamide moieties are present in numerous compounds investigated for their antimicrobial properties. The presence of a chlorine atom on the benzamide ring is often associated with enhanced biological activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of thiazole and benzamide have demonstrated notable antibacterial properties. Studies on various thiazolidinone derivatives, which contain a thiazole ring, have shown that chloro-substituted compounds exhibit significant growth inhibition against both Gram-positive and Gram-negative bacteria. nanobioletters.com For instance, certain chloro-substituted thiazolidinones were among the most effective compounds tested against a panel of bacterial strains, including S. aureus, P. aeruginosa, and Salmonella typhi. nanobioletters.com

Similarly, research on new heteroaryl(aryl) thiazole derivatives has identified compounds with moderate to good antibacterial activity. nih.gov One study found that a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives showed moderate to good antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net While these findings underscore the potential of this chemical class, specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of bacterial strains is not provided in the available literature.

Table 1: Representative Antibacterial Activity of Related Thiazole Derivatives (Note: Data is for related compounds, not this compound)

| Compound Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Chloro-substituted thiazolidinone | Various | Moderate to maximum growth inhibition | nanobioletters.com |

| Heteroaryl(aryl) thiazole derivative (Compound 3) | Various | MIC: 0.23–0.70 mg/mL | nih.gov |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide | Various | Moderate to good activity | researchgate.net |

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivative | Micrococcus luteus | MIC: 31.25 μg/mL | researchgate.net |

Antifungal Activity Investigations

The antifungal potential of thiazole derivatives has also been a subject of scientific inquiry. Research has indicated that chloro-substituted thiazolidinone derivatives can be potent antifungal agents. nanobioletters.com In one study, hydroxy and nitro derivatives were found to be more potent than the standard drug fluconazole (B54011) against C. albicans. nanobioletters.com

Investigations into thiazolyl-1,2,3-triazolyl-alcohol derivatives revealed that compounds with a 4-chlorophenyl group at the 2-position of the thiazole ring exhibited promising antifungal activity against Aspergillus niger, with MIC values ranging from 31.25 to 62.5 μg/mL. epa.gov Furthermore, studies on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides showed that some of these compounds were highly active against Candida albicans and A. niger. nih.gov Despite these promising results for related structures, specific MIC values for this compound against a panel of fungal strains are not detailed in the reviewed sources.

Table 2: Representative Antifungal Activity of Related Thiazole Derivatives (Note: Data is for related compounds, not this compound)

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Hydroxy/Nitro-substituted thiazolidinone | C. albicans | More potent than fluconazole | nanobioletters.com |

| Thiazolyl-1,2,3-triazolyl-alcohol with 4-chlorophenyl group | A. niger | 31.25-62.5 μg/mL | epa.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide | C. albicans, A. niger | Highly active | nih.gov |

| Heteroaryl(aryl) thiazole derivative (Compound 9) | Various | 0.06–0.23 mg/mL | nih.gov |

Anti-tubercular Activity Against Mycobacterium tuberculosis

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Benzamide and thiazole derivatives have been explored for their potential against Mycobacterium tuberculosis. For example, a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives were synthesized and showed promising in vitro activity against M. tuberculosis, with most compounds having an IC50 value of less than 1 µg/mL. nih.gov

Other studies have investigated different, yet related, chemical scaffolds. For instance, new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides were synthesized and tested against three M. tuberculosis cell lines, with some showing notable activity. researchgate.net Additionally, research on benzothiazole derivatives, which are structurally related to the thiazole core, has also indicated significant antimycobacterial activity against the H37Rv strain of M. tuberculosis. ajrconline.org While the general class of compounds shows promise, specific MIC data for this compound against M. tuberculosis is not available in the cited literature.

Anticancer Activity and Mechanistic Cytotoxicity Investigations

Derivatives of this compound have been a focal point of anticancer research, with studies exploring their efficacy against various cancer cell lines. A series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives were synthesized and assessed for their in vitro cytotoxicity. ijcce.ac.ir The evaluation against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines showed promising results. ijcce.ac.ir All tested derivatives demonstrated cytotoxic activity equal to or greater than the reference drug doxorubicin (B1662922) against the PC3 cell line, with IC50 values ranging from 3-7 µM. ijcce.ac.ir Furthermore, chlorine-containing benzamide and benzothioamide derivatives exhibited higher cytotoxic activity against the SKNMC cell line than doxorubicin. ijcce.ac.ir

In another study, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cell lines. mdpi.comresearchgate.net Among these, the 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the second position of the heterocyclic ring showed the highest activity. mdpi.comresearchgate.net Other research has focused on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, with some compounds showing toxicity to PC3, HT29, and SKNMC cell lines with IC50 values as low as 4.96 µM. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3 (Prostate) | 3-7 µM |

| Chlorine-containing benzamide/benzothioamide derivatives | SKNMC (Neuroblastoma) | 14-36 µM |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (o-methoxy derivative) | PC3 (Prostate) | 4.96 µM |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate to high activity reported |

Antidiabetic Activity Research

The potential of thiazole and benzamide derivatives in managing diabetes has been investigated through their action on key enzymes and in animal models. A study on N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives demonstrated significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.gov The mechanism of action for the most active compounds was explored through docking studies, which suggested potential interactions with the catalytic amino acid residues of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.gov

In other research, a series of novel N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives were synthesized and showed significant in-vitro α-amylase and α-glucosidase inhibitory activities. researchgate.net Compounds with electron-withdrawing substituents were particularly potent, suggesting their promise as effective antidiabetic agents. researchgate.net Additionally, 4-Chloro-2-(2-fluorophenoxy)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide has been noted for its potential as a benzodiazepine (B76468) agonist, a class of compounds that has been explored for controlling hyperglycemia. acs.org

| Compound/Derivative Class | Target/Model | Observed Activity |

|---|---|---|

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 Inhibition / NIDDM rat model | Significant plasma glucose reduction |

| N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamides | α-amylase and α-glucosidase | Significant in-vitro inhibition |

| 4-Chloro-2-(2-fluorophenoxy)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide | Hyperglycemia Control | Noted as a promising agent |

Antiviral Activity Research (e.g., Anti-HIV)

The search for novel antiviral agents has led to the identification of potent benzamide and thiazole derivatives, particularly against the Human Immunodeficiency Virus (HIV). A benzamide derivative named AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) was found to exhibit potent anti-HIV-1 activity with a 50% effective concentration (EC50) of 0.7 µM in CD4(+) C8166 T cells. nih.govnih.gov Mechanistic studies revealed that AH0109 impairs the early stages of HIV-1 infection by significantly inhibiting both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Notably, AH0109 was also effective against HIV-1 strains resistant to commonly used antiretroviral drugs. nih.gov

Separately, a thiazole-5-carboxamide derivative, GPS491, was identified as an inhibitor of HIV-1 replication. mdpi.com This compound was found to block viral gene expression with a 50% inhibitory concentration (IC50) of approximately 0.25 µM by altering the production and accumulation of viral RNAs. mdpi.com The host-targeted mechanism of GPS491 also conferred activity against other viruses like adenovirus and multiple coronaviruses. mdpi.com

| Compound | Virus | Mechanism of Action | Efficacy |

|---|---|---|---|

| AH0109 | HIV-1 | Inhibits reverse transcription and viral cDNA nuclear import | EC50 = 0.7 µM |

| GPS491 | HIV-1, Adenovirus, Coronavirus | Alters viral RNA processing/accumulation | IC50 ≈ 0.25 µM (for HIV-1 gene expression) |

Anticonvulsant Activity Studies

Derivatives of thiazole and related heterocycles have shown significant potential as anticonvulsant agents in preclinical models. Studies involving 1,3,4-thiadiazole (B1197879) derivatives have identified compounds with potent activity in the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.govptfarm.plfrontiersin.org For instance, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine provided 100% protection in the MES test at a 30 mg/kg dose with no neurotoxicity. nih.govfrontiersin.org Another derivative, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole, was also highlighted as a promising compound in its series. ptfarm.pl

Research on novel thiazolidin-4-one substituted thiazoles also yielded active compounds. biointerfaceresearch.com These derivatives were screened using in-vivo MES and subcutaneous PTZ (scPTZ) methods, with several analogs displaying varying degrees of antiepileptic potency. biointerfaceresearch.com The presence of a halogen group on the aromatic rings of these molecules often correlated with good anticonvulsant activity. nih.govfrontiersin.org

| Compound/Derivative Class | Anticonvulsant Test | Observed Activity |

|---|---|---|

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | Electroconvulsometer | Excellent activity |

| Thiazolidin-4-one substituted thiazoles | MES & scPTZ | Varying degrees of potency observed |

| N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamides | MES & PTZ | Potent activity, particularly with p-Cl substitution |

Anti-inflammatory Activity Research

The anti-inflammatory potential of this compound derivatives has been demonstrated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). A series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives proved to be potent dual inhibitors of the COX/LOX pathways. frontiersin.org Molecular docking studies confirmed that these compounds effectively bind to the active sites of COX-1, COX-2, and 5-LOX enzymes. frontiersin.org

In a separate line of research, a series of 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated. orientjchem.org Compounds with 2-chloro substitution showed very good in-vivo anti-inflammatory activity, with one derivative exhibiting 72.33% inhibition. orientjchem.org These findings underscore the potential of the thiazole scaffold as a building block for developing new anti-inflammatory agents. frontiersin.orgnih.gov

| Compound/Derivative Class | Target/Assay | Observed Activity |

|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent inhibition |

| 4-(5-chloro-3-methyl...pyrazol-1-yl)benzenesulfonamide derivatives | In-vivo anti-inflammatory | Up to 72.33% inhibition |

| 4-Benzyl-1,3-thiazole derivatives | In-vivo anti-inflammatory | Activity demonstrated |

Antioxidant Activity Investigations

Several studies have investigated the antioxidant properties of thiazole derivatives, revealing their capacity to act as radical scavengers. A small library of 4-thiomethyl-functionalised 1,3-thiazoles was synthesized and studied in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test. researchgate.net The synthesized compounds demonstrated a high absorption level of DPPH radicals, in the range of 70-98%. researchgate.net For the most active derivatives, the IC50 values were determined to be in the range of 191-417 µM. researchgate.net

In another study, a series of thiazolyl–catechol compounds were synthesized and their antioxidant potential was evaluated through antiradical, electron transfer, and ferrous ion chelation assays. mdpi.com The results highlighted specific derivatives with significant antioxidant activities, encouraging further investigation into developing novel therapeutic agents based on this scaffold. mdpi.com The presence of a phenolic group, a classic antioxidant pharmacophore, in some derivatives was noted to contribute to their antiradical properties. researchgate.net

| Compound/Derivative Class | Assay | Observed Activity |

|---|---|---|

| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH radical scavenging | 70-98% inhibition; IC50 of 191-417 µM for most active compounds |

| Thiazolyl–catechol compounds | Antiradical, electron transfer, ion chelation | Significant antioxidant activities reported |

Insecticidal Activity Research

The benzamide-thiazole framework has also been exploited for the development of novel insecticides. Research into N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives led to the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide. researchgate.net This compound and its subsequent derivatives were evaluated for insecticidal activity against the cotton leaf worm (Spodoptera littoralis), with several showing high efficacy. researchgate.net

Other studies have designed N, N′-substituted benzamide derivatives as insect growth regulators to combat pests like the white mango scale insect, Aulacaspis tubercularis. researchgate.net These compounds demonstrated toxicity to the insect's nymphs. researchgate.net Additionally, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) showed good larvicidal activities against mosquito larvae, with some compounds achieving 100% activity at a concentration of 10 mg/L. nih.gov

| Compound/Derivative Class | Target Insect | Observed Activity |

|---|---|---|

| 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Cotton leaf worm (Spodoptera littoralis) | High insecticidal activity |

| N, N′-substituted benzamide derivatives | White mango scale insect (Aulacaspis tubercularis) | Toxic to nymphs |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Mosquito larvae | Up to 100% larvicidal activity at 10 mg/L |

Neuroprotective Effects Studies

Following a comprehensive review of available scientific literature, no specific studies detailing the neuroprotective effects of the compound This compound were identified. Research into the neuroprotective properties of thiazole derivatives is an active area of investigation; however, studies focusing explicitly on this particular chemical structure are not present in the public domain.

The broader class of thiazole-containing compounds has been explored for potential therapeutic applications in neurodegenerative diseases. For instance, various thiazole derivatives have been synthesized and evaluated for their ability to protect neuronal cells in models of conditions such as Alzheimer's and Parkinson's disease. These studies often focus on mechanisms like the inhibition of acetylcholinesterase, modulation of AMPA receptors, or antioxidant and anti-inflammatory activities.

However, without specific experimental data on this compound, it is not possible to provide detailed research findings or data tables regarding its neuroprotective profile. The scientific community has not yet published research that would allow for an in-depth analysis of this compound's efficacy or mechanism of action in the context of neuroprotection.

Therefore, this section cannot be populated with the requested detailed findings and data tables due to the absence of specific research on the neuroprotective effects of this compound.

Structure Activity Relationship Sar and Pharmacophore Modeling of 4 Chloro N 1,3 Thiazol 2 Yl Benzamide Analogues

Correlating Structural Modifications with Biological Potency

Halogen substitutions on the benzamide (B126) phenyl ring play a pivotal role in modulating the biological activity of these analogues. The nature, position, and number of halogen atoms can significantly influence potency, likely through a combination of electronic and steric effects.

Research into N-(thiazol-2-yl)-benzamide analogues as antagonists for the Zinc-Activated Channel (ZAC) demonstrated the nuanced effects of halogen substitution. semanticscholar.org For instance, a 3-fluorophenyl analogue was identified as a potent ZAC antagonist. nih.gov In contrast, increasing the halogenation with a 2,3,4,5,6-pentafluorophenyl group resulted in a considerably weaker antagonist. nih.gov The position of the halogen is also critical; a 5-chloro-2-methoxyphenyl analogue displayed potent but only partial inhibition of ZAC. nih.gov

Further studies have reinforced the importance of halogens. In one series of thiazole (B1198619) hybrids, the presence of an electronegative chlorine group was found to be an essential requirement for antiproliferative activity. nih.gov Similarly, SAR analysis of certain antimicrobial thiazole derivatives indicated that chloro, bromo, and fluoro substituents enhanced activity against vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov The electron-withdrawing nature of halogens is often cited as a key factor. For example, studies on benzo[d]imidazo[2,1-b]thiazole derivatives showed that halogen substitutions, particularly bromine and fluorine, significantly enhanced anti-mycobacterial activity by increasing the electron-withdrawing capacity, which is thought to improve binding affinity to bacterial targets. nih.gov The potency of these compounds was observed to increase in the order of fluorine to iodine, suggesting that atomic size may be a more dominant factor than polarity in some cases. nih.gov

| Compound Analogue | Substitution on Phenyl Ring | Relative Potency/Efficacy |

|---|---|---|

| 5a (TTFB) | 3-Fluoro | Potent, full antagonist |

| 5b | 2,3,4,5,6-Pentafluoro | Considerably weaker antagonist |

| 5g | 5-Chloro-2-methoxy | Potent, partial antagonist |

Substituting the benzamide phenyl ring with non-halogen groups such as alkyl, aryl, and heteroaryl moieties generally has a significant impact on biological activity. These substitutions can alter the molecule's lipophilicity, steric profile, and electronic properties.

In the investigation of ZAC antagonists, the introduction of methyl, ethoxy, or acetyl groups at the 3-position of the phenyl ring substantially decreased antagonist activity. nih.gov However, a 3-dimethylamino analogue was found to be roughly equipotent to the highly active 3-fluoro substituted compound. nih.gov This suggests that specific electronic or hydrogen-bonding capabilities may be favored at this position.

SAR studies on other benzamide-containing scaffolds have shown that fungicidal activity can be highly dependent on the substitution pattern. For instance, derivatives with a 2-fluoro substituent on the benzene (B151609) ring exhibited superior inhibitory activity against tested fungi compared to other compounds. nih.gov It has also been observed that less steric bulk on rings attached to the benzamide core can lead to an increase in activity, possibly by reducing steric hindrance at the target receptor. nih.gov

Modifications to the thiazole ring are a critical component of the SAR for this class of compounds. The size, lipophilicity, and electronic nature of substituents at the 4- and 5-positions of the thiazole ring can dramatically affect biological potency.

A systematic study on retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors found a clear correlation between the size of the substituent at the 5-position of the thiazole ring and potency. researchgate.net The activity improved as the substituent size increased, following the order: H < Methyl < Ethyl < i-Propyl < Benzyl < Phenoxy. researchgate.net

Conversely, in the context of ZAC antagonists, substitutions on the thiazole ring showed different trends. The introduction of a 5-methyl group was found to be detrimental to activity. semanticscholar.org However, incorporating a bulky 4-tert-butyl group on the thiazole ring was a feature of some of the most potent antagonists identified in the study. semanticscholar.orgnih.gov This highlights how the optimal substitution pattern is highly dependent on the specific biological target. Further research has shown that incorporating a guanidine (B92328) group into a thiazole derivative can result in potent inhibitory activity for targets like vascular adhesion protein-1 (VAP-1). nih.gov

| Substituent at 5-Position | Relative Potency |

|---|---|

| H | Base |

| Methyl | > H |

| Ethyl | > Methyl |

| iso-Propyl | > Ethyl |

| Benzyl | > iso-Propyl |

| Phenoxy | > Benzyl (Most Potent) |

The amide linkage connecting the benzamide and thiazole moieties is a crucial structural feature, often involved in key hydrogen-bonding interactions with biological targets. nih.gov Modifications to this linker, such as N-alkylation or replacement with bioisosteres, can significantly alter biological activity.

The amide group is considered an essential part of the template for the antitumor activity of some thiazole derivatives. researchgate.net In a study of 1,3-thiazole derivatives as cholinesterase inhibitors, the amide group at the 2-position of the thiazole was used as a starting point for synthesizing related amines and imines. The study found that N-methylation of the amide nitrogen had varied effects; in one case, it converted an inactive compound into an active butyrylcholinesterase (BChE) inhibitor, while in another series, N-methylation of a related amine drastically reduced BChE inhibitory activity. This indicates that the hydrogen-bonding capability of the amide N-H group can be either critical or detrimental depending on the specific target and the surrounding molecular framework.

Conformational Preferences and Their Biological Relevance

The three-dimensional conformation of 4-Chloro-N-(1,3-thiazol-2-yl)benzamide analogues is a key determinant of their biological activity. The molecule is not planar, and the relative orientation of the two aromatic rings is defined by the torsion angles around the amide bond.

Crystallographic studies of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide show that the plane of the thiazole ring is significantly twisted relative to the plane of the amide group, with a dihedral angle of 68.71°. nih.gov The phenyl ring is also twisted with respect to the thiazole ring, exhibiting a dihedral angle of 74.89°. nih.gov This non-planar conformation is critical for fitting into the binding pockets of target proteins.

Computational studies on the parent N-(Thiazol-2-yl)benzamide have explored the conformational preferences in detail. researchgate.net A key finding is the existence of a conformer where the amide oxygen and the thiazole sulfur atoms are in close proximity, with a distance shorter than the sum of their van der Waals radii. researchgate.net This suggests a weak, stabilizing intramolecular O-S interaction. However, an attractive dipole-dipole interaction between the amide N-H bond and the thiazole nitrogen atom appears to play a more significant role in determining the preferred conformation. researchgate.net These specific conformational preferences dictate how the molecule presents its functional groups for interaction with a biological target.

Pharmacophore Development for Targeted Activity

Based on the extensive SAR data, a general pharmacophore model for N-(1,3-thiazol-2-yl)benzamide analogues can be proposed. A pharmacophore defines the essential spatial arrangement of molecular features necessary for biological activity.

Key features of a pharmacophore for this class of compounds would likely include:

Two Aromatic/Hydrophobic Centers: Corresponding to the benzamide phenyl ring and the thiazole ring. The specific nature and substitution of these rings are critical for target-specific activity.

Hydrogen Bond Donor/Acceptor: The amide linkage is a crucial feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. These interactions are often essential for anchoring the ligand in the active site of a target protein. mdpi.com

Electron-Withdrawing Features: As demonstrated by SAR studies, the inclusion of halogen atoms, particularly on the benzamide ring, is often beneficial for potency. nih.govresearchgate.net These act as key electronic modulators and may form specific halogen bonds.

Molecular docking studies have helped to visualize these interactions. For example, docking of a 1,3,4-thiadiazole (B1197879) derivative (a related scaffold) into the active site of dihydrofolate reductase (DHFR) showed the thiadiazole ring forming two hydrogen bonds with key amino acid residues, while another hydrogen bond was formed by a secondary amino group. mdpi.com Such studies confirm the importance of the heterocyclic ring and linker groups in forming specific, directed interactions that are central to the pharmacophore model.

Computational Chemistry and Molecular Modeling of 4 Chloro N 1,3 Thiazol 2 Yl Benzamide Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in elucidating the interactions between 4-Chloro-N-(1,3-thiazol-2-yl)benzamide derivatives and their biological targets, as well as in estimating their binding affinity.

Research has shown that derivatives of this compound exhibit significant interactions with various enzymes. For instance, docking studies on thiazole-based compounds with the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design, have revealed crucial binding modes. One study highlighted that a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative displayed important hydrogen bond interactions with amino acid residues His90 and Ser353 within the COX-2 active site. frontiersin.org Furthermore, hydrophobic interactions, such as pi-sulfur interactions with Tyr355 and Phe518, were also observed, contributing to the stability of the ligand-receptor complex. frontiersin.org

In another study, a 1,3,4-thiadiazole (B1197879) derivative was investigated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation. mdpi.com Molecular docking simulations revealed that the compound fits into the active site of DHFR, forming three intermolecular hydrogen bonds with the amino acid residues Asp21, Ser59, and Tyr22. mdpi.com This strong interaction, reflected in a binding energy of -9.0 kcal/mol, suggests a high potential for DHFR inhibition. mdpi.com

Similarly, a quinoline-based iminothiazoline derivative was docked against the elastase enzyme, showing a favorable docking score of -7.4 kcal/mol. nih.gov The analysis indicated hydrogen bond formation with the Gln34 residue and hydrophobic interactions with several other residues, including Asn76, Glu80, and Tyr38. nih.gov These findings underscore the utility of molecular docking in identifying key interactions that drive the biological activity of these compounds.

Table 1: Molecular Docking Results for this compound Derivatives and Analogs

| Derivative/Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative | COX-2 | Not Specified | His90, Ser353, Tyr355, Phe518 | frontiersin.org |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate reductase (DHFR) | -9.0 | Asp21, Ser59, Tyr22 | mdpi.com |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 | Gln34, Asn76, Glu80, Tyr38 | nih.gov |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations provide valuable information about their molecular geometry, electronic properties, and reactivity.

DFT studies have been employed to optimize the molecular geometry of related compounds and to analyze their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krdresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity. edu.krdresearchgate.net

For instance, a study on 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide (B165840) utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform molecular geometric optimizations and assess HOMO-LUMO characteristics. edu.krd Such calculations help in understanding the charge transfer within the molecule and identifying the regions susceptible to electrophilic and nucleophilic attacks. edu.krdresearchgate.net The molecular electrostatic potential (MEP) maps generated from DFT calculations further aid in visualizing the charge distribution and predicting sites for intermolecular interactions. edu.krd

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not extensively documented in the provided context, the principles of this technique are widely applied to similar compounds to assess their conformational flexibility and the stability of ligand-receptor complexes over time.

MD simulations provide a dynamic view of the interactions observed in static molecular docking. For example, in a study of N-benzyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide derivatives, the root-mean-square deviation (RMSD) of amino acid residues in the protein-ligand complex was calculated over a simulation trajectory to assess the stability of the binding. nih.gov Lower RMSD values generally indicate a more stable interaction. Such analyses are crucial for validating docking results and understanding the dynamic behavior of the ligand in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This predictive model can then be used to estimate the activity of new, unsynthesized compounds.

In a study of N-(4-Oxo-2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as antitubulin agents, QSAR analysis was performed to correlate the cytotoxic activity of the compounds with their physicochemical parameters. nih.gov The study found a high correlation (r²: 0.941) between parameters like XlogP, kaapa2, and Quadrupole1 with the cytotoxic activity on the A-549 lung carcinoma cell line. nih.gov This indicates that these physicochemical properties are significant predictors of the biological activity of these benzamide (B126) derivatives. Such models are invaluable for prioritizing the synthesis of compounds with the highest predicted potency.

In Silico Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion - ADME)

In silico ADME predictions are essential in the early stages of drug discovery to evaluate the pharmacokinetic properties of candidate molecules, helping to filter out compounds with poor profiles.

Several studies on derivatives of this compound have reported their predicted ADME properties. For a series of benzamide derivatives, properties such as intestinal absorption, blood-brain barrier (BBB) permeability, and toxicity were evaluated. mdpi.com The results indicated that all the studied compounds exhibited excellent intestinal absorption (ranging from 88.364% to 91.829%) and good BBB permeability. mdpi.com

Similarly, for a series of 2-aminothiazole (B372263) sulfonamides, ADMET predictions showed high gastrointestinal absorption and non-permeability to the blood-brain barrier. nih.gov The compounds also demonstrated optimal skin permeation and were predicted to have minimal toxicity and significant inhibitory potential for CYP enzymes, suggesting favorable metabolic stability. nih.gov Another study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives found that all compounds complied with Lipinski's rule of five, indicating good drug-likeness, and the Veber rule, suggesting good oral bioavailability. nih.govtubitak.gov.tr

Table 2: Predicted ADME Properties of this compound Derivatives and Analogs

| Compound Series | Predicted Property | Finding | Reference |

|---|---|---|---|

| Benzamide derivatives | Intestinal Absorption | Excellent (88.364% - 91.829%) | mdpi.com |

| Benzamide derivatives | BBB Permeability | Good (logBBB from -0.124 to 0.033) | mdpi.com |

| 2-aminothiazole sulfonamides | Gastrointestinal Absorption | High | nih.gov |

| 2-aminothiazole sulfonamides | BBB Permeability | Non-permeable | nih.gov |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives | Drug-likeness | Compliant with Lipinski's rule of five | nih.govtubitak.gov.tr |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives | Oral Bioavailability | Compliant with Veber rule | nih.govtubitak.gov.tr |

Advanced Quantum Chemical Topology Analyses (QTAIM, NBO, NCI)

Advanced quantum chemical topology analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) analysis, provide deeper insights into the electronic structure and bonding characteristics of molecules.

While specific studies employing these advanced analyses on this compound were not found in the provided search context, these methods are generally applied to understand intramolecular and intermolecular interactions. For example, NBO analysis is used to study charge transfer and delocalization effects within a molecule, which can be correlated with its stability and reactivity. QTAIM can characterize the nature of chemical bonds, including weak non-covalent interactions that are crucial for ligand-receptor binding. NCI analysis is particularly useful for visualizing and identifying non-covalent interactions in 3D space. These computational tools offer a more detailed and nuanced understanding of the chemical properties of this compound and its derivatives.

Preclinical Pharmacological Investigations and Mechanism of Action Studies

In Vitro Biological Assay Development and Validation

A range of in vitro assays have been developed and utilized to characterize the biological effects of N-(thiazol-2-yl)benzamide derivatives. These assays are fundamental in the initial screening and determination of the specific cellular and molecular interactions of these compounds.

Functional characterization of related N-(thiazol-2-yl)-benzamide analogs has been performed using two-electrode voltage clamp electrophysiology in Xenopus oocytes to investigate their effects on ion channels. nih.gov This technique allows for the detailed study of a compound's antagonist or modulator activity on specific ion channel targets, such as the Zinc-Activated Channel (ZAC). nih.gov

For assessing potential anticancer properties, in vitro cytotoxicity is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. ijcce.ac.ir This colorimetric assay measures the metabolic activity of cells and is a standard method for determining the concentration of a compound that inhibits cell growth by 50% (IC50). Thiazole-benzamide derivatives have been tested against various human cancer cell lines, including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma), to ascertain their cytotoxic profiles. ijcce.ac.ir

Enzymatic assays are also crucial in the in vitro evaluation of these compounds. For instance, the inhibitory activity of thiazole-benzimidazole conjugates, a related class of compounds, has been assessed against pancreatic lipase. researchgate.net Such assays are vital for identifying specific enzyme inhibitors that could be developed for conditions like obesity. researchgate.net The development of these assays involves optimizing conditions for enzyme activity and measuring the reduction in activity in the presence of the test compound.

The table below summarizes the types of in vitro biological assays employed in the study of "4-Chloro-N-(1,3-thiazol-2-yl)benzamide" and related analogs.

| Assay Type | Purpose | Example Cell Lines/Targets | Key Parameters Measured |

| Two-electrode voltage clamp | To assess ion channel modulation | Zinc-Activated Channel (ZAC) expressed in Xenopus oocytes | IC50 values, mechanism of antagonism |

| MTT Assay | To determine cytotoxicity and anti-proliferative effects | PC3, HT-29, SKNMC cancer cell lines | IC50 values (half maximal inhibitory concentration) |

| Enzymatic Inhibition Assay | To measure inhibition of specific enzyme activity | Pancreatic Lipase, Lipoxygenase | IC50 values, rate of inhibition |

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, the efficacy of thiazole (B1198619) derivatives is often evaluated in animal models of disease. These in vivo studies are critical for understanding the physiological effects of the compounds in a whole organism.

For instance, structurally related thiazole derivatives have been assessed for their anti-inflammatory and analgesic properties in rodent models. The carrageenan-induced paw edema model in mice is a standard method to evaluate in vivo anti-inflammatory activity. In this model, the reduction in paw swelling after administration of the compound is measured over time.

Analgesic efficacy has been investigated using the hot plate test, where the latency of the animal's response to a thermal stimulus is recorded. frontiersin.org An increase in this latency period indicates an analgesic effect. These studies are essential for determining the potential of these compounds for the treatment of pain and inflammation.

The table below provides an overview of in vivo models used for evaluating the efficacy of related thiazole compounds.

| Disease Model | Animal Model | Purpose | Key Outcomes Measured |

| Carrageenan-induced paw edema | Mice | To assess anti-inflammatory activity | Reduction in paw volume/swelling |

| Hot plate test | Mice | To evaluate central analgesic activity | Increased latency to thermal stimulus |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is a key objective of preclinical studies. For N-(thiazol-2-yl)-benzamide analogs, investigations have pointed towards their action as negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov Studies have shown that these compounds can act as noncompetitive antagonists of Zn2+-induced signaling, suggesting they bind to a site on the receptor that is distinct from the agonist binding site. nih.gov The slow onset of the channel block by some analogs suggests that their inhibition may be state-dependent, meaning they may bind preferentially to certain conformational states of the channel. nih.gov Furthermore, evidence indicates that these compounds may target the transmembrane and/or intracellular domains of the receptor. nih.gov

Molecular docking studies have also been employed to predict the binding modes of related thiazole derivatives to their protein targets. These computational studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound-protein complex. For example, docking studies have been used to investigate the binding of thiazole derivatives to enzymes like dihydrofolate reductase (DHFR) and carbonic anhydrase, suggesting potential mechanisms for their observed biological activities. mdpi.com

The table below details the elucidated and proposed molecular mechanisms of action for N-(thiazol-2-yl)benzamide and related compounds.

| Mechanism of Action | Target | Method of Elucidation | Effect |

| Negative Allosteric Modulation | Zinc-Activated Channel (ZAC) | Two-electrode voltage clamp electrophysiology | Noncompetitive antagonism of Zn2+-induced signaling |

| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | Molecular Docking Studies | Potential inhibition of folate metabolism |

| Enzyme Inhibition | Carbonic Anhydrase | Molecular Docking Studies | Potential disruption of pH regulation and other physiological processes |

Future Research Directions and Translational Potential

Discovery of Novel Biological Targets for Therapeutic Intervention

While initial studies have highlighted the potential of thiazole-containing compounds, a crucial future direction is the systematic exploration and identification of novel biological targets for derivatives of 4-Chloro-N-(1,3-thiazol-2-yl)benzamide. Expanding the scope beyond known targets could reveal new therapeutic applications.

Research on related N-(thiazol-2-yl)-benzamide analogs has identified the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, as a key target. semanticscholar.org Certain analogs have been characterized as the first selective antagonists of ZAC, acting as negative allosteric modulators. semanticscholar.org This suggests that derivatives of this compound could be specifically designed and screened for activity at this ion channel, potentially leading to treatments for conditions where ZAC signaling is implicated.

Furthermore, various thiazole (B1198619) derivatives have demonstrated inhibitory activity against enzymes crucial in different disease pathways. These include cyclooxygenases (COX-1 and COX-2) involved in inflammation, dihydrofolate reductase (DHFR) targeted in cancer therapy, and α-glucosidase, an enzyme relevant to diabetes management. nih.govmdpi.commdpi.com Future research should involve screening a library of this compound analogs against a panel of such enzymes and receptors to uncover novel structure-activity relationships and identify new therapeutic leads.

Table 1: Potential Biological Targets for this compound Derivatives

| Potential Target | Therapeutic Area | Rationale for Investigation | References |

|---|---|---|---|

| Zinc-Activated Channel (ZAC) | Neurological Disorders | N-(thiazol-2-yl)-benzamide analogs are known selective ZAC antagonists. | semanticscholar.org |

| Cyclooxygenases (COX-1/COX-2) | Inflammation, Pain | Thiazole derivatives have shown potent inhibition of COX enzymes. | nih.gov |

| Dihydrofolate Reductase (DHFR) | Oncology | 1,3,4-Thiadiazole (B1197879) derivatives are potential inhibitors of DHFR. | mdpi.com |

| α-Glucosidase | Diabetes | Thiazole derivatives incorporating other heterocyclic moieties have shown significant α-glucosidase inhibitory activity. | mdpi.com |

| Topoisomerase II | Oncology | Pyrazolo-thiazole conjugates have exhibited cytotoxic potential, with in silico studies suggesting topoisomerase II as a possible target. | mdpi.com |

Design and Synthesis of Hybrid Molecules and Conjugates

A promising strategy to enhance the therapeutic efficacy and target spectrum of this compound is the creation of hybrid molecules. This approach involves covalently linking the core structure with other known pharmacophores to generate novel chemical entities with potentially synergistic or multi-target activities. mdpi.com

The versatility of the thiazole ring allows for its incorporation into more complex systems. nih.gov For instance, research has shown that hybrid molecules containing thiazole and other heterocyclic systems such as pyrazole (B372694), imidazopyridine, or benzoxazole (B165842) can result in compounds with potent and specific biological activities, including anticancer and antidiabetic effects. mdpi.commdpi.combiotech-asia.orgbiotech-asia.org Similarly, conjugating the this compound scaffold with a sulfonamide moiety could yield compounds with enhanced anticancer or antimicrobial properties, as this functional group is present in many established drugs. nih.gov

The design of these hybrids can be guided by the principle of molecular hybridization, where distinct structural motifs are combined to interact with multiple biological targets or to improve pharmacokinetic profiles. Future synthetic efforts should focus on creating libraries of such conjugates for comprehensive biological evaluation.

Table 2: Examples of Hybrid Molecule Strategies

| Hybrid/Conjugate Type | Potential Therapeutic Application | Rationale | References |

|---|---|---|---|

| Thiazole-Pyrazole Hybrids | Anticancer | Combination of two biologically active heterocyclic rings has led to potent cytotoxic agents. | mdpi.com |

| Thiazole-Imidazopyridine Hybrids | Antidiabetic | Resulting analogs have shown superior α-glucosidase inhibitory activity. | mdpi.com |

| Thiazole-Sulfonamide Conjugates | Anticancer, Antimicrobial | Sulfonamides are a well-known pharmacophore with broad biological activity. | nih.gov |

Advancements in Asymmetric Synthesis and Stereoselective Approaches

While this compound itself is an achiral molecule, future research should explore the introduction of stereocenters into its derivatives. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other.

Asymmetric synthesis provides the tools to produce enantiomerically pure compounds, which is critical for developing selective and safer drugs. nih.gov Studies on other heterocyclic compounds, such as triazole derivatives, have demonstrated that different enantiomers can exhibit significantly selective inhibitory effects against biological targets. nih.gov

Future synthetic strategies could involve modifying the benzamide (B126) or thiazole portions of the molecule to include chiral substituents. For example, the synthesis could start from chiral building blocks or employ stereoselective reactions, such as asymmetric catalysis, to control the three-dimensional arrangement of the final molecule. researchgate.net Evaluating the individual enantiomers of these new chiral derivatives would be essential to determine if stereochemistry plays a role in their biological activity, potentially leading to the development of more potent and target-selective therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and offers a powerful approach for the rational design of novel this compound derivatives. nih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the design-make-test-analyze cycle. springernature.comnih.gov

Machine learning models can be developed using existing data on thiazole derivatives to predict the biological activity of new, hypothetical analogs. researchgate.net For instance, quantitative structure-activity relationship (QSAR) models can be trained to correlate specific structural features with therapeutic effects, guiding the synthesis of compounds with higher predicted potency. researchgate.net

Furthermore, generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules based on the this compound scaffold. crimsonpublishers.com These models can be programmed to optimize for multiple desired properties simultaneously, such as high target affinity, low predicted toxicity, and synthetic feasibility. nih.gov By leveraging AI, researchers can explore a much larger chemical space more efficiently than through traditional methods alone, increasing the probability of discovering novel drug candidates with improved profiles. nih.gov

Table 3: Application of AI/ML in the Design of Thiazole Derivatives

| AI/ML Technique | Application | Potential Outcome | References |

|---|---|---|---|